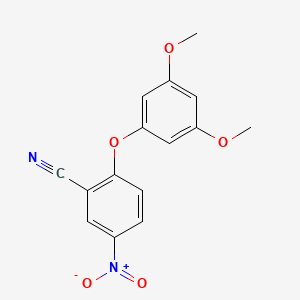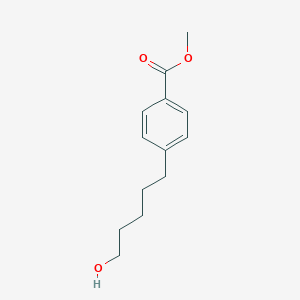
Methyl 4-(5-hydroxypentyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-hydroxypentyl)benzoate is an organic compound with the molecular formula C13H18O4 It is an ester derivative of benzoic acid, where the ester group is substituted with a 5-hydroxypentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-hydroxypentyl)benzoate typically involves the esterification of 4-(5-hydroxypentyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-(5-hydroxypentyl)benzoic acid+methanolacid catalystMethyl 4-(5-hydroxypentyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-hydroxypentyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(5-oxopentyl)benzoic acid or 4-(5-carboxypentyl)benzoic acid.
Reduction: Formation of 4-(5-hydroxypentyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(5-hydroxypentyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced flexibility or durability.
Mechanism of Action
The mechanism of action of Methyl 4-(5-hydroxypentyl)benzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on target pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the hydroxypentyl chain.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester of benzoic acid with a propyl group.
Uniqueness
Methyl 4-(5-hydroxypentyl)benzoate is unique due to the presence of the 5-hydroxypentyl chain, which imparts different chemical and physical properties compared to simpler esters like methyl benzoate. This structural feature allows for additional functionalization and potential interactions with biological systems, making it a versatile compound for various applications.
Properties
CAS No. |
123910-89-4 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 4-(5-hydroxypentyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-16-13(15)12-8-6-11(7-9-12)5-3-2-4-10-14/h6-9,14H,2-5,10H2,1H3 |
InChI Key |
WPWCUUFFMNJWMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


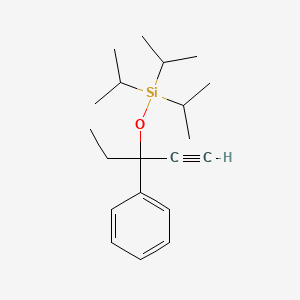
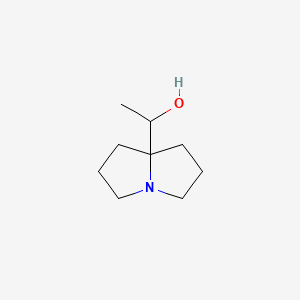
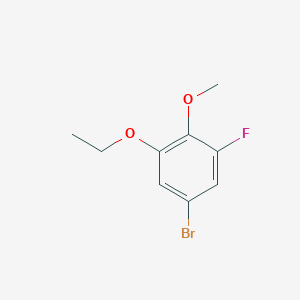
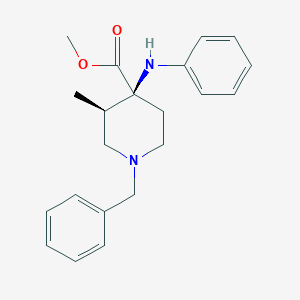
![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)
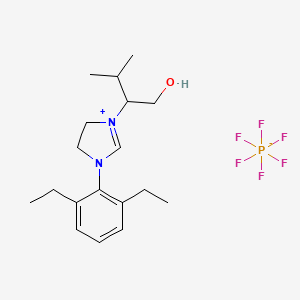
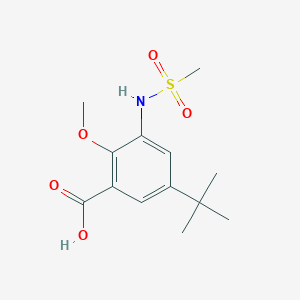
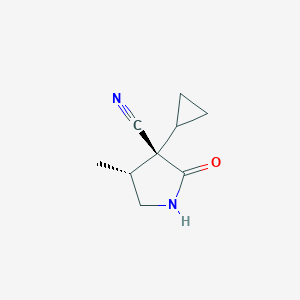
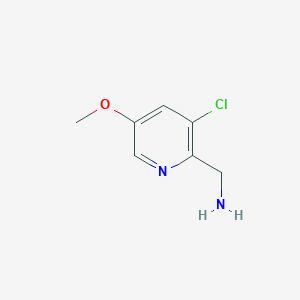
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
